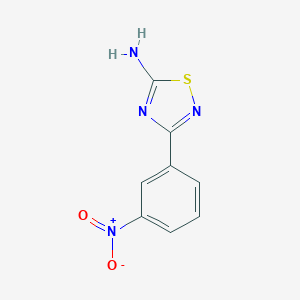

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine

描述

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-nitroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents.

化学反应分析

Types of Reactions

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like nitric acid or halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 3-(3-aminophenyl)-1,2,4-thiadiazol-5-amine, while nitration could introduce additional nitro groups onto the aromatic ring .

科学研究应用

Chemical Synthesis and Reactions

Synthesis Methods:

The synthesis of 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-nitroaniline with thiosemicarbazide under acidic conditions. The process includes forming an intermediate hydrazone that cyclizes to create the thiadiazole ring. Common solvents used in this reaction include ethanol and acetic acid, with controlled temperatures to optimize yield and purity.

Chemical Properties:

The compound can undergo various chemical reactions:

- Oxidation: The nitro group can be reduced to an amino group.

- Substitution: The aromatic ring is prone to electrophilic substitution reactions.

- Cyclization: It can participate in cyclization reactions to form more complex heterocycles.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential:

The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest it may inhibit the growth of specific cancer cell lines through mechanisms involving interaction with cellular enzymes and receptors. The nitrophenyl moiety is believed to play a crucial role in its biological activity.

Industrial Applications

Material Science:

this compound serves as a building block for developing new materials with specific electronic or optical properties. Its incorporation into biopolymer films has been explored for applications in tissue engineering and drug delivery systems due to its favorable physicochemical properties .

Nanofiller Applications:

Incorporating thiadiazole derivatives into biopolymer matrices enhances mechanical and thermal properties while providing functionalities such as fluorescence. These materials are being developed for biodegradable food packaging with antifungal properties .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC5987787 | Demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values lower than standard drugs. |

| Anticancer Research | BenchChem | Suggested potential inhibition of cancer cell growth; ongoing studies needed for validation. |

| Material Science | Nature.com | Explored the use of this compound as a nanofiller in biopolymer films showing enhanced fluorescence properties. |

作用机制

The mechanism by which 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiadiazole moieties. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

相似化合物的比较

Similar Compounds

3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-amine: Similar structure but with the nitro group in a different position.

3-(3-Aminophenyl)-1,2,4-thiadiazol-5-amine: Reduction product of the nitro compound.

1,3,4-Thiadiazole derivatives: A broad class of compounds with various substituents on the thiadiazole ring.

Uniqueness

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

生物活性

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on antimicrobial and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a nitrophenyl group, which is crucial for its biological activity. The presence of the nitro group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32.6 μg/mL | Moderate |

| Escherichia coli | 16 μg/mL | Significant |

| Klebsiella pneumoniae | 8 μg/mL | High |

| Pseudomonas aeruginosa | 64 μg/mL | Low |

The compound demonstrated a MIC of 8 μg/mL against Klebsiella pneumoniae, indicating strong antibacterial activity compared to standard antibiotics like ampicillin .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown potential as an anticancer agent. Studies suggest that it may inhibit the growth of certain cancer cell lines through various mechanisms:

- Mechanism of Action : The compound is believed to interact with cellular enzymes and receptors, disrupting normal cellular processes and leading to apoptosis in cancer cells .

- Cell Lines Tested : Research has indicated effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound. For instance:

- Study on Antibacterial Efficacy : A comparative study assessed various thiadiazole derivatives against bacterial strains. The results showed that derivatives with nitro substitutions exhibited enhanced antibacterial properties compared to their non-nitro counterparts .

- Anticancer Screening : Another research project evaluated the cytotoxic effects of several thiadiazole compounds on cancer cell lines. The findings highlighted that compounds with electron-withdrawing groups like nitro groups significantly increased cytotoxicity against MCF-7 cells .

Structure-Activity Relationship (SAR)

The positioning of the nitro group in this compound is critical for its biological activity. Variations in the substituents on the thiadiazole ring can lead to significant differences in potency and selectivity against various pathogens and cancer types.

Table 2: Comparison of Thiadiazole Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-amine | Moderate | High |

| 2-Amino-1,3,4-thiadiazole | Low | High |

属性

IUPAC Name |

3-(3-nitrophenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMGBDCJXLAHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634444 | |

| Record name | 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115919-41-0 | |

| Record name | 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。